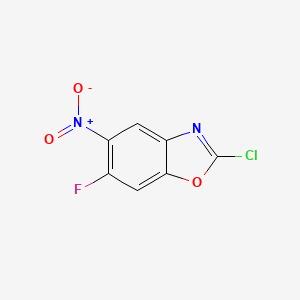
2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of chlorine, fluorine, and nitro functional groups attached to the benzoxazole ring, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with various reagents. One common method includes the use of 2-aminophenol and aldehydes under reflux conditions with catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . Another approach involves the nitration of 2-chloro-6-fluoro-1,3-benzoxazole using nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and halogenation reactions, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Benzoxazoles: Formed by nucleophilic substitution reactions
Scientific Research Applications
2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Industrial Applications: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows it to act as an electron acceptor, facilitating redox reactions and influencing biological pathways. The chlorine and fluorine atoms enhance its binding affinity to target molecules, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluoro-1,3-benzoxazole
- 2-Chloro-5-nitro-1,3-benzoxazole
- 6-Fluoro-5-nitro-1,3-benzoxazole
Uniqueness
2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole is unique due to the combination of chlorine, fluorine, and nitro groups, which impart distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C7H2ClFN2O3 |
|---|---|
Molecular Weight |
216.55 g/mol |
IUPAC Name |
2-chloro-6-fluoro-5-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C7H2ClFN2O3/c8-7-10-4-2-5(11(12)13)3(9)1-6(4)14-7/h1-2H |
InChI Key |
BPZJTUUHZPLYAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])F)OC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


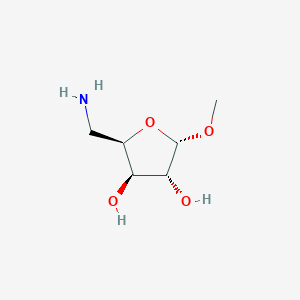
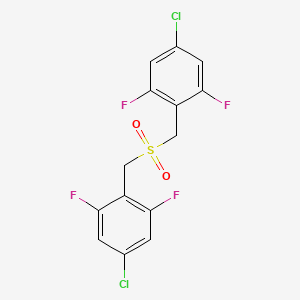
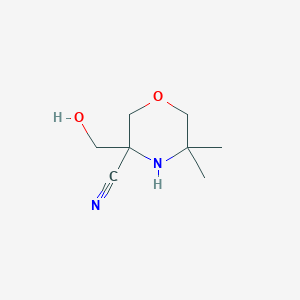


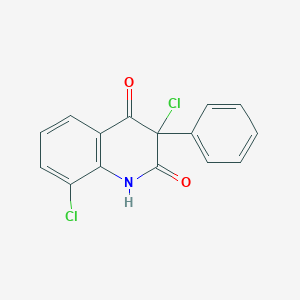

![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12863959.png)
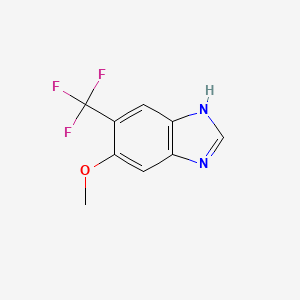
![2-(Bromomethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12863973.png)
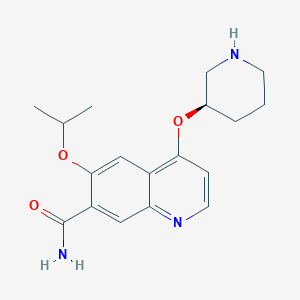

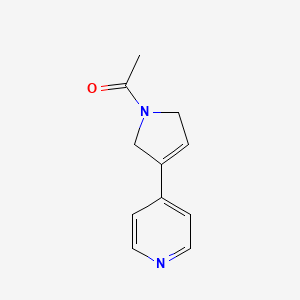
![1-[4-(Difluoromethyl)phenyl]cyclohexanamine](/img/structure/B12863999.png)
